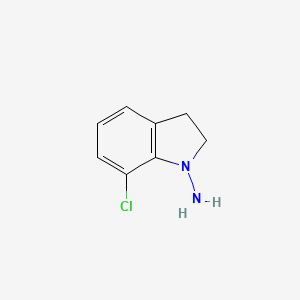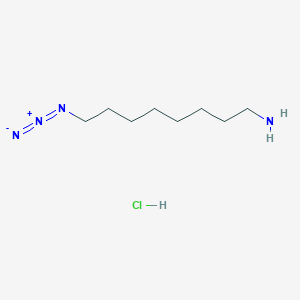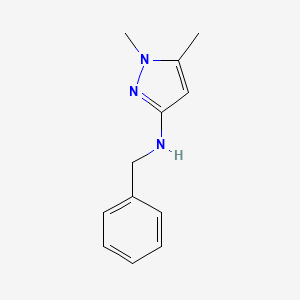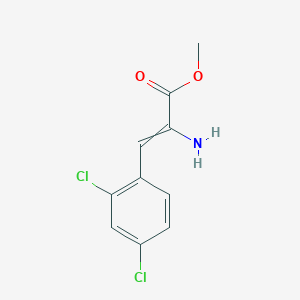
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as histidine or its derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions: The key chemical reactions involved in the synthesis may include condensation reactions, aza-Wittig reactions, and heterocyclic rearrangements.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the production of the compound in discrete batches, with each batch undergoing a series of chemical reactions and purification steps.
Continuous Processing: Involves the continuous flow of reactants and products through a series of reactors and separation units, allowing for the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Solvents: Such as water, ethanol, or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation Products: May include imidazole derivatives with additional oxygen-containing functional groups.
Reduction Products: May include reduced forms of the imidazole ring.
Substitution Products: May include imidazole derivatives with different substituents on the ring.
Applications De Recherche Scientifique
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in biological processes, such as enzyme catalysis and signal transduction.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring plays a key role in these interactions, allowing the compound to bind to enzymes, receptors, and other biomolecules. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may act as an enzyme inhibitor, receptor agonist, or signaling molecule .
Comparaison Avec Des Composés Similaires
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can be compared with other similar compounds, such as:
Histidine: The parent compound from which it is derived. Histidine is an essential amino acid with similar chemical properties but lacks the hydrochloride group.
Imidazole Derivatives: Other compounds containing the imidazole ring, such as imidazole itself, histamine, and various imidazole-based drugs.
Amino Acid Derivatives: Other amino acids with modified side chains, such as 2-amino-3-(1H-imidazol-4-yl)propanoic acid.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H12ClN3O2 |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H |
Clé InChI |
AABZGRFLFXCQEY-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CN=CN1)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)



![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)
![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)



